Isoamyl ammonium phosphate
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Overview
Description
Isoamyl ammonium phosphate is an organic-inorganic hybrid compound that combines isoamyl alcohol and ammonium phosphate
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoamyl ammonium phosphate can be synthesized through a reaction between isoamyl alcohol and ammonium phosphate. The reaction typically involves mixing isoamyl alcohol with an aqueous solution of ammonium phosphate under controlled temperature and pH conditions. The resulting mixture is then subjected to crystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The crystallized compound is then purified through recrystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions: Isoamyl ammonium phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoamyl phosphate and ammonium ions.
Reduction: Reduction reactions can convert this compound into isoamyl alcohol and ammonium phosphate.
Substitution: The compound can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products:
Oxidation: Isoamyl phosphate and ammonium ions.
Reduction: Isoamyl alcohol and ammonium phosphate.
Substitution: Various substituted isoamyl derivatives depending on the reagents used.
Scientific Research Applications
Isoamyl ammonium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in DNA isolation protocols, particularly in the phenol-chloroform extraction method, where it helps in the separation of nucleic acids from proteins.
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: It is used in the production of fertilizers, where it provides a source of both nitrogen and phosphorus, essential nutrients for plant growth.
Mechanism of Action
The mechanism of action of isoamyl ammonium phosphate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with nucleic acids, proteins, and enzymes, facilitating their separation and purification.
Pathways Involved: In biological systems, this compound participates in metabolic pathways involving the synthesis and degradation of nucleotides and proteins. It also plays a role in the regulation of cellular pH and ionic balance.
Comparison with Similar Compounds
Isoamyl ammonium phosphate can be compared with other similar compounds such as:
Ammonium Phosphate: Unlike this compound, ammonium phosphate is primarily used as a fertilizer and lacks the organic isoamyl group.
Diammonium Phosphate: This compound is similar in providing nitrogen and phosphorus but does not contain the isoamyl moiety, making it less versatile in organic synthesis and biological applications.
Isoamyl Alcohol: While isoamyl alcohol is a component of this compound, it is used independently as a solvent and flavoring agent.
Uniqueness: this compound stands out due to its dual functionality, combining the properties of both isoamyl alcohol and ammonium phosphate. This makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
70714-97-5 |
---|---|
Molecular Formula |
C5H16NO4P |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
azane;3-methylbutyl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O4P.H3N/c1-5(2)3-4-9-10(6,7)8;/h5H,3-4H2,1-2H3,(H2,6,7,8);1H3 |
InChI Key |
FHGVEJSBTYZYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOP(=O)(O)O.N |
Related CAS |
73612-31-4 |
Origin of Product |
United States |
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